

Physicochemical Properties of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride

Cat. No.: B177628

[Get Quote](#)

A thorough understanding of the physicochemical properties of **2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride** is fundamental for the development of a robust HPLC method.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₄ ClN	[1]
Molecular Weight	183.68 g/mol	[1]
pKa	9.93 (estimated for a similar structure)	[2]
Solubility	The hydrochloride salt form enhances aqueous solubility.	[3]
UV Absorption	Benzazepine structures exhibit UV absorbance. A starting wavelength of 220 nm and a secondary wavelength around 270 nm, characteristic of the benzene ring, are proposed for initial investigation.	[4][5]

Recommended HPLC Method

Chromatographic Conditions

Parameter	Recommended Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	0.1% Trifluoroacetic Acid in Water
Mobile Phase B	0.1% Trifluoroacetic Acid in Acetonitrile
Gradient	0-2 min: 5% B, 2-15 min: 5-95% B, 15-18 min: 95% B, 18-20 min: 95-5% B, 20-25 min: 5% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	220 nm
Sample Diluent	Mobile Phase A / Mobile Phase B (50:50, v/v)

System Suitability

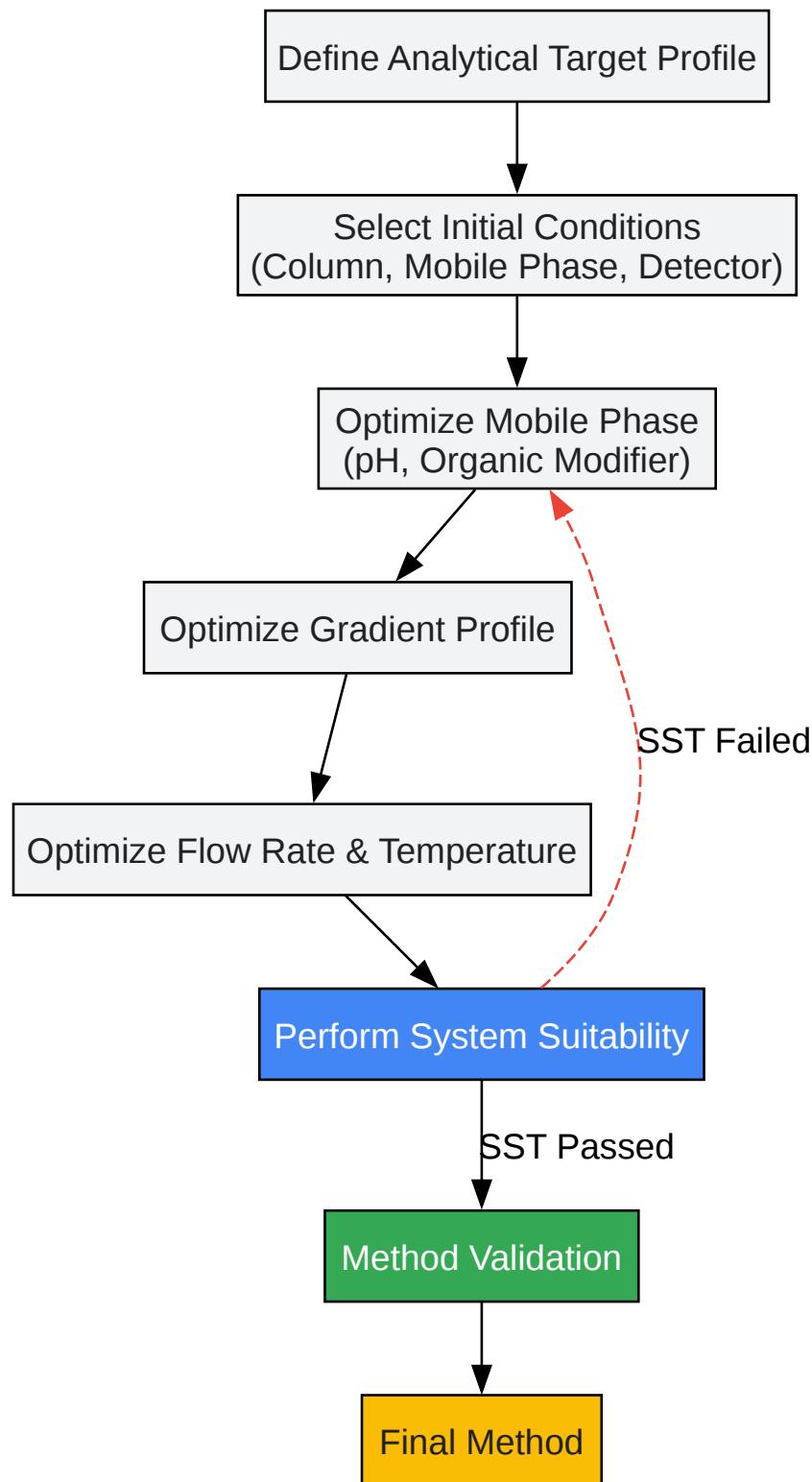
System suitability testing is performed to ensure that the chromatographic system is adequate for the intended analysis.

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
% RSD of Peak Area (n=6)	≤ 2.0%
% RSD of Retention Time (n=6)	≤ 1.0%

Experimental Protocols

1. Standard Solution Preparation

- Accurately weigh about 10 mg of **2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride** reference standard into a 100 mL volumetric flask.
- Dissolve in and dilute to volume with the sample diluent to obtain a stock solution of 100 $\mu\text{g}/\text{mL}$.
- Further dilute this stock solution with the sample diluent to prepare working standard solutions at the desired concentrations for linearity, accuracy, and precision studies.


2. Sample Solution Preparation

- Accurately weigh a quantity of the sample equivalent to 10 mg of **2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride** into a 100 mL volumetric flask.
- Add approximately 70 mL of sample diluent and sonicate for 15 minutes to dissolve.
- Allow the solution to cool to room temperature and dilute to volume with the sample diluent.
- Filter a portion of the solution through a 0.45 μm syringe filter before injection.

Method Development and Optimization Workflow

The development of a robust HPLC method involves a systematic approach to optimize the chromatographic conditions.

HPLC Method Development Workflow

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the systematic approach to HPLC method development and optimization.

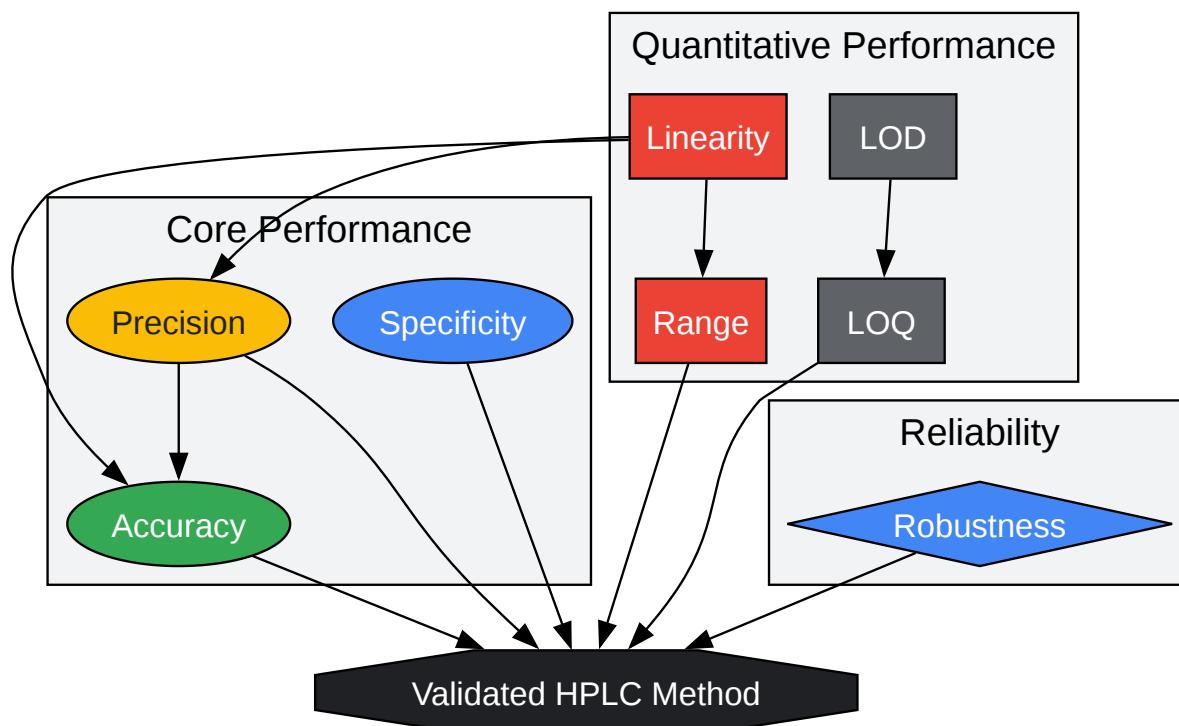
Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[3][6][7] These studies expose the drug substance to various stress conditions to generate potential degradation products.[3][6][7]

Protocol:

Prepare a sample solution of **2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride** at a concentration of 1 mg/mL and subject it to the following conditions:

Stress Condition	Details
Acid Hydrolysis	0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis	0.1 M NaOH at 60 °C for 24 hours.
Oxidative Degradation	3% H ₂ O ₂ at room temperature for 24 hours.
Thermal Degradation	Solid drug substance at 105 °C for 48 hours.
Photolytic Degradation	Solid drug substance exposed to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours) as per ICH Q1B guidelines.[2][8]


After exposure, neutralize the acidic and basic samples, dilute all samples to a suitable concentration, and analyze them using the developed HPLC method.

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[9][10][11][12]

Validation Parameters Logic

Interrelation of HPLC Method Validation Parameters

[Click to download full resolution via product page](#)

Caption: A diagram showing the logical relationships between different parameters of HPLC method validation.

Validation Summary

Validation Parameter	Protocol	Acceptance Criteria
Specificity	Analyze blank, placebo, standard, and stressed samples to demonstrate that the peak for 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride is free from interference from degradants or excipients.	The peak for the analyte should be pure and well-resolved from any other peaks.
Linearity	Analyze a minimum of five concentrations over the range of 50-150% of the target concentration.	Correlation coefficient (r^2) ≥ 0.999 .
Range	The range is established based on the linearity, accuracy, and precision data.	80-120% of the target concentration for assay.
Accuracy	Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.	Mean recovery should be between 98.0% and 102.0%.
Precision (Repeatability)	Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.	% RSD $\leq 2.0\%$.
Precision (Intermediate)	Analyze samples on different days, with different analysts, and on different instruments.	% RSD $\leq 2.0\%$.
Robustness	Intentionally vary chromatographic parameters such as flow rate (± 0.1 mL/min), column temperature	System suitability parameters should remain within the acceptance criteria.

(± 2 °C), and mobile phase composition ($\pm 2\%$ organic).

Limit of Detection (LOD)

Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.

Limit of Quantitation (LOQ)

Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.

Representative Chromatogram

Caption: A hypothetical chromatogram showing the elution of 2,3,4,5-Tetrahydro-1H-2-benzazepine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3,4,5-Tetrahydro-1H-benzo[c]azepine hydrochloride | C10H14ClN | CID 17848794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride | 57644-67-4 | Benchchem [benchchem.com]
- 4. [UV-spectrophotometry in drug control. 47. Drug substances with chromophores and auxochromes in cyclic and tricyclic systems (benzodiazepine, dibenzoazepine and

dibenzodiazepine)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of drugs and other toxic compounds from their ultraviolet spectra. Part III: Ultraviolet absorption properties of 22 structural groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. ICH Official web site : ICH [ich.org]
- 11. researchgate.net [researchgate.net]
- 12. altabrisagroup.com [altabrisagroup.com]
- To cite this document: BenchChem. [Physicochemical Properties of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b177628#hplc-method-development-for-2-3-4-5-tetrahydro-1h-2-benzazepine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com